Potassium Decanoate: A Comprehensive Technical Guide for Researchers
Potassium Decanoate: A Comprehensive Technical Guide for Researchers
CAS Number: 13040-18-1
This technical guide provides an in-depth overview of potassium decanoate (B1226879), a potassium salt of the saturated fatty acid decanoic acid (also known as capric acid). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental protocols, and its role in cellular signaling pathways.
Chemical and Physical Properties
Potassium decanoate is a white solid that is soluble in water and DMSO.[1] It is widely recognized for its surfactant properties, making it useful as a cleansing, emulsifying, dispersing, and wetting agent.[2] The compound is also utilized in the food industry as an anticaking agent and emulsifier.
Quantitative Data Summary
The following table summarizes the key quantitative properties of potassium decanoate.
| Property | Value | Reference |
| CAS Number | 13040-18-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₉KO₂ | [1][3] |
| Molecular Weight | 210.35 g/mol | [1][3] |
| IUPAC Name | Potassium decanoate | [1][3] |
| Synonyms | Potassium caprate, Decanoic acid potassium salt | [1][5] |
| Appearance | Solid Powder | [1] |
| Melting Point | 273.4°C (546.5 K) (to liquid crystal) | |
| Clearing Point | 418.4°C (691.5 K) (to isotropic liquid) | |
| Flash Point | 121.8°C | [3] |
| Water Solubility | 2.587 x 10⁴ mg/L at 25°C (estimated) | [3] |
| Purity | ≥95% (Industrial Grade) | [1] |
Synthesis of Potassium Decanoate: Experimental Protocol
A common and efficient method for the synthesis of potassium decanoate involves the neutralization of decanoic acid with a potassium base. An established laboratory and industrial-scale protocol utilizes potassium bicarbonate in an ethanol-water solvent system to achieve high yields.
Methodology
-
Dissolution: Decanoic acid is dissolved in a 95% (v/v) ethanol-water mixture. The use of ethanol (B145695) is crucial as it effectively dissolves both the fatty acid and the potassium salt, which is a limitation in purely aqueous solutions.
-
Neutralization: An equimolar amount of potassium bicarbonate (KHCO₃) is gradually added to the decanoic acid solution. The reaction mixture is then heated to reflux at a temperature ranging from 50°C to 78°C. This controlled heating helps to manage the release of carbon dioxide gas, thus preventing excessive foaming.
-
Reaction Completion: The reaction is maintained at reflux for a period of 12 to 24 hours to ensure the complete neutralization of the decanoic acid. To drive the reaction to completion, excess water may be added incrementally.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated potassium decanoate is isolated by filtration. The product is then washed with ethanol and tert-butyl methyl ether to remove any unreacted starting materials and byproducts.
-
Drying: The purified potassium decanoate is dried under reduced pressure to remove residual solvents.
-
Recrystallization (Optional): For obtaining a high-purity product (>98%), recrystallization from methanol (B129727) can be performed.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Potassium Decanoate.
Role in Cellular Signaling Pathways
While direct studies on the signaling pathways of potassium decanoate are limited, the biological activity of its constituent anion, decanoate (capric acid), has been investigated. In aqueous biological environments, potassium decanoate dissociates, and the decanoate anion is available to interact with cellular components. Research on decanoic acid provides valuable insights into the potential biological effects of potassium decanoate.
Inhibition of the mTORC1 Signaling Pathway
Decanoic acid has been demonstrated to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][3] This inhibition is noteworthy as it occurs independently of glucose and insulin (B600854) levels. The proposed mechanism involves the interaction of decanoic acid with a ubiquitin regulatory X domain-containing protein, which in turn inhibits the VCP/p97 AAA ATPase, an upstream activator of mTORC1.[3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and autophagy, and its inhibition has therapeutic implications in various diseases, including cancer and neurological disorders.
Caption: Decanoic acid's inhibitory effect on the mTORC1 pathway.
Modulation of the c-Met Signaling Pathway
In the context of hepatocellular carcinoma, decanoic acid has been shown to exert anti-tumor effects by targeting the c-Met signaling cascade. The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream pathways such as PI3K/Akt/mTOR and MAPK, promoting tumorigenesis. Decanoic acid has been observed to reduce tumor growth and induce apoptosis by modulating this pathway.
Caption: Inhibition of the c-Met signaling cascade by decanoic acid.
Applications in Research and Drug Development
Potassium decanoate and its corresponding acid have several applications in research and are being explored for their therapeutic potential.
-
Surfactant and Excipient: Due to its amphipathic nature, potassium decanoate is used as a surfactant in various formulations. In drug development, it can act as a penetration enhancer for transdermal drug delivery by interacting with the lipids in the stratum corneum. It can also be used to stabilize lipid-based drug delivery systems.
-
In Vitro Research: In cell culture experiments, the biological activities of decanoate, such as the induction of apoptosis and cell cycle arrest in cancer cells, make it a useful tool for studying cellular processes. For instance, studies have shown that capric acid can induce apoptosis in colorectal cancer cells by activating caspase-8.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of potassium decanoate on a cancer cell line using a standard MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of potassium decanoate in a suitable solvent (e.g., sterile water or DMSO) and dilute it with the cell culture medium to achieve the desired final concentrations. Remove the existing medium from the wells and replace it with the medium containing different concentrations of potassium decanoate. Include a vehicle control group.
-
Incubation: Incubate the cells with the treatment for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group.
Conclusion
Potassium decanoate is a versatile compound with well-defined chemical and physical properties. Its synthesis is straightforward and scalable. For researchers in drug development and cell biology, the biological activities of its decanoate component, particularly its ability to modulate key signaling pathways like mTORC1 and c-Met, present exciting opportunities for further investigation and therapeutic application. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this compound.
